molecular formula C20H14N2O2 B12569708 2,2'-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) CAS No. 259093-44-2

2,2'-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole)

Cat. No.: B12569708
CAS No.: 259093-44-2
M. Wt: 314.3 g/mol
InChI Key: SYWINBCKCYNYRV-UHFFFAOYSA-N
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Description

2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes a hexa-1,3,5-triene core flanked by two benzoxazole groups.

Preparation Methods

The synthesis of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and automated synthesis to enhance efficiency and yield.

Chemical Reactions Analysis

2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the triene system.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzoxazole derivatives and altered triene systems.

Scientific Research Applications

2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) exerts its effects is primarily through its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This intercalation is facilitated by the planar structure of the compound, which allows it to insert itself between the base pairs of the DNA helix .

Comparison with Similar Compounds

Similar compounds to 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) include:

The uniqueness of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)bis(1,3-benzoxazole) lies in its combination of a conjugated triene system with benzoxazole groups, which imparts distinct electronic and photophysical characteristics, making it valuable for specific applications in research and industry.

Properties

CAS No.

259093-44-2

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-[6-(1,3-benzoxazol-2-yl)hexa-1,3,5-trienyl]-1,3-benzoxazole

InChI

InChI=1S/C20H14N2O2/c1(3-13-19-21-15-9-5-7-11-17(15)23-19)2-4-14-20-22-16-10-6-8-12-18(16)24-20/h1-14H

InChI Key

SYWINBCKCYNYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC=CC=CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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